Cas no 933704-01-9 (6-Amino-2-methylpyrimidine-4-carboxylic acid)
6-Amino-2-methylpyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-methylpyrimidine-4-carboxylic acid
- 6-Amino-2-methylpyrimidine-4-carboxylicacid
- SB56522
- 933704-01-9
- DTXSID30733612
-
- Inchi: 1S/C6H7N3O2/c1-3-8-4(6(10)11)2-5(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9)
- InChI Key: LAKKLGFTXYTXPJ-UHFFFAOYSA-N
- SMILES: OC(C1C=C(N)N=C(C)N=1)=O
Computed Properties
- Exact Mass: 153.053826475g/mol
- Monoisotopic Mass: 153.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 89.1Ų
6-Amino-2-methylpyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000331-1g |
6-Amino-2-methylpyrimidine-4-carboxylic acid |
933704-01-9 | 95% | 1g |
$780.16 | 2023-08-31 | |
| Chemenu | CM165595-1g |
6-amino-2-methylpyrimidine-4-carboxylic acid |
933704-01-9 | 95% | 1g |
$856 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658204-1g |
6-Amino-2-methylpyrimidine-4-carboxylic acid |
933704-01-9 | 98% | 1g |
¥7728.00 | 2024-04-24 | |
| Chemenu | CM165595-1g |
6-amino-2-methylpyrimidine-4-carboxylic acid |
933704-01-9 | 95% | 1g |
$714 | 2024-07-19 | |
| Crysdot LLC | CD11010372-1g |
6-Amino-2-methylpyrimidine-4-carboxylic acid |
933704-01-9 | 95+% | 1g |
$907 | 2024-07-19 |
6-Amino-2-methylpyrimidine-4-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 6-Amino-2-methylpyrimidine-4-carboxylic acid
6-Amino-2-methylpyrimidine-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 933704-01-9, known as 6-Amino-2-methylpyrimidine-4-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of 6-Amino-2-methylpyrimidine-4-carboxylic acid features a pyrimidine ring with substituents at positions 2, 4, and 6, making it a unique scaffold for further functionalization and exploration.
Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents. The 6-Amino group in this compound introduces nucleophilic properties, while the 2-methyl substitution enhances the molecule's stability and lipophilicity. The 4-carboxylic acid moiety provides versatility in terms of functional group chemistry, enabling the formation of esters, amides, or other derivatives that can be tailored for specific biological targets.
One of the most promising applications of 6-Amino-2-methylpyrimidine-4-carboxylic acid lies in its potential as a building block for peptide-based drugs. Researchers have explored its ability to participate in peptide bond formation, leading to the synthesis of bioactive peptides with enhanced pharmacokinetic profiles. Additionally, the compound has been investigated for its role in nucleic acid analogs, where its structural similarity to natural nucleotides allows for incorporation into DNA or RNA mimics with tailored properties.
In terms of synthesis, 6-Amino-2-methylpyrimidine-4-carboxylic acid can be prepared through various routes, including condensation reactions and multicomponent synthesis strategies. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. For instance, the use of transition metal catalysts has enabled the construction of the pyrimidine ring with high yields and minimal byproducts.
From a biological standpoint, 6-Amino-2-methylpyrimidine-4-carboxylic acid has shown promising activity in preclinical models. Studies have demonstrated its ability to inhibit key enzymes involved in inflammation and cancer progression. Furthermore, its carboxylic acid group facilitates conjugation with targeting ligands, enhancing its delivery to specific tissues or cells. This property makes it an attractive candidate for targeted drug delivery systems.
The integration of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of 6-Amino-2-methylpyrimidine-4-carboxylic acid. Molecular docking studies have revealed potential binding modes with therapeutic targets such as kinases and proteases. These insights guide further optimization efforts aimed at improving potency and selectivity.
In conclusion, 6-Amino-2-methylpyrimidine-4-carboxylic acid (CAS No. 933704-01-9) stands as a versatile and valuable molecule in contemporary chemical research. Its unique structure, combined with recent advancements in synthesis and biological evaluation, positions it as a key player in the development of novel therapeutics. As research continues to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry.
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